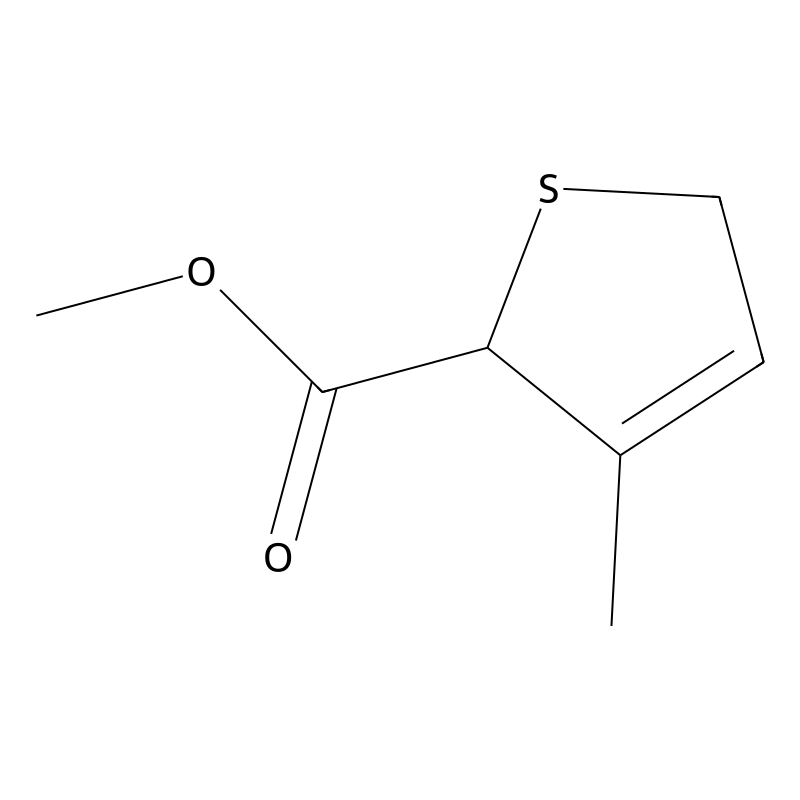

methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate is a heterocyclic compound characterized by a five-membered ring structure that includes a sulfur atom. This compound has the molecular formula and features a carboxylate functional group, which contributes to its reactivity and potential applications in various fields. The presence of the methyl group at the 3-position of the thiophene ring enhances its chemical properties and biological activity, making it a subject of interest in both synthetic and medicinal chemistry .

- Oxidation: This compound can be oxidized to produce sulfoxides or sulfones, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate .

- Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes using reducing agents like lithium aluminum hydride or sodium borohydride .

- Substitution: Electrophilic substitution reactions can occur, allowing for the introduction of various functional groups into the thiophene ring .

These reactions highlight the compound's versatility as a building block for synthesizing more complex molecules.

Research indicates that methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate exhibits significant biological activities. It has been studied for its potential antimicrobial and anti-inflammatory properties, suggesting its use in pharmaceutical applications . The compound's unique structure allows it to interact with biological macromolecules, potentially influencing various biochemical pathways.

Several synthesis methods have been developed for producing methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate:

- Condensation Reactions: One common method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. This approach leads to the formation of thiophene carboxylic derivatives .

- Industrial Production: Large-scale production often employs efficient catalysts and optimized reaction conditions to maximize yield and purity .

These methods underscore the compound's relevance in both academic research and industrial applications.

Methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate finds applications across various fields:

- Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

- Biology: The compound is investigated for its potential therapeutic effects, particularly in antimicrobial and anti-inflammatory contexts.

- Medicine: Ongoing research aims to explore its role as a pharmacophore in drug development .

- Industry: It is utilized in producing organic semiconductors and materials for electronic devices.

Interaction studies of methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate with biological systems have shown promising results. These studies suggest that the compound may modulate the activity of specific enzymes and receptors, although detailed mechanisms remain under investigation . Further research is necessary to fully elucidate these interactions and their implications for therapeutic use.

Methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 4-methyl-2,5-dihydrothiophene-2-carboxylate | Similar thiophene structure but different methyl position | Different reactivity patterns due to methyl position |

| Methyl 3-amino-5-methyl-4,5-dihydrothiophene-2-carboxylate | Contains an amino group at the 3-position | Potential for enhanced biological activity due to amino group |

| Methyl 2,5-dihydrothiophene-2-carboxylate | Lacks additional methyl group | Simpler structure may limit reactivity |

These comparisons highlight the uniqueness of methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate in terms of its potential applications and reactivity profiles within the broader context of thiophene derivatives .